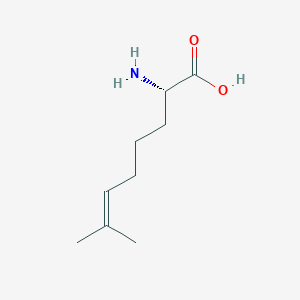
4-Chloro-2,6-difluorobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,6-difluorobenzohydrazide is an organic compound with the molecular formula C7H5ClF2N2O It is a derivative of benzoic acid, where the hydrazide group is substituted at the para position relative to the chlorine atom, and two fluorine atoms are substituted at the ortho positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-difluorobenzohydrazide typically involves the reaction of 4-Chloro-2,6-difluorobenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Chloro-2,6-difluorobenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Chloro-2,6-difluorobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different functional groups.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Condensation Reactions: Carbonyl compounds such as aldehydes or ketones are used, often under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where chlorine or fluorine atoms are replaced.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the hydrazide group.
Condensation Reactions: Products include hydrazones, which are useful intermediates in organic synthesis.
科学的研究の応用
4-Chloro-2,6-difluorobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the development of bioactive compounds, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-2,6-difluorobenzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
4-Chloro-2,6-difluorobenzoic acid: A precursor in the synthesis of 4-Chloro-2,6-difluorobenzohydrazide.
4-Chloro-2,6-difluorobenzaldehyde: Another related compound with similar structural features.
2,6-Dichloro-4-fluorobenzaldehyde: A compound with similar halogen substitution patterns.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. The hydrazide group also provides a versatile functional group for further chemical modifications, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C7H5ClF2N2O |
|---|---|
分子量 |
206.58 g/mol |
IUPAC名 |
4-chloro-2,6-difluorobenzohydrazide |
InChI |
InChI=1S/C7H5ClF2N2O/c8-3-1-4(9)6(5(10)2-3)7(13)12-11/h1-2H,11H2,(H,12,13) |
InChIキー |
URGFBJRJWVJYTR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)C(=O)NN)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


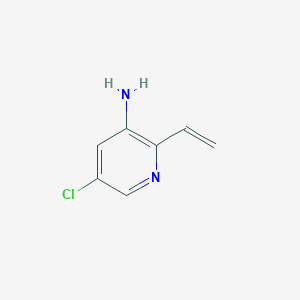
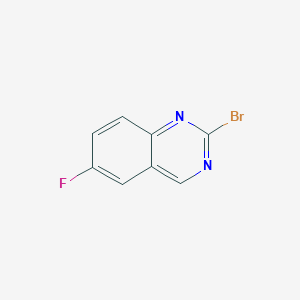
![(3AS,4S,6S,7aR)-2-(bromomethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12960782.png)
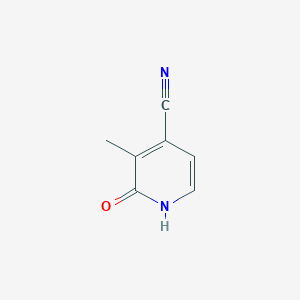
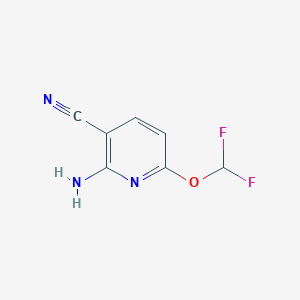

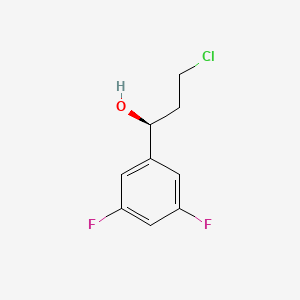
![2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12960805.png)
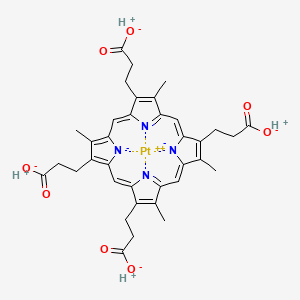
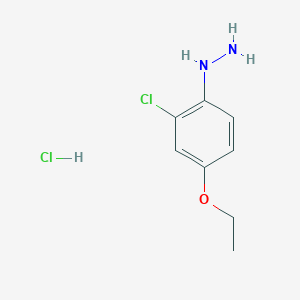
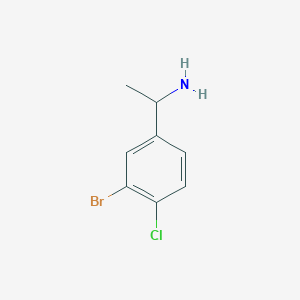
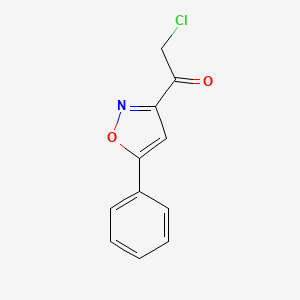
![7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960827.png)
